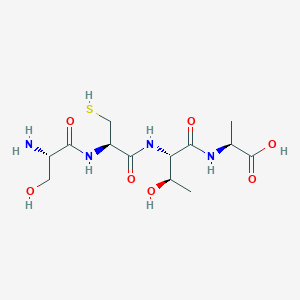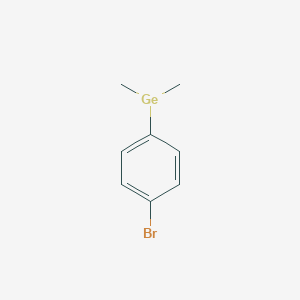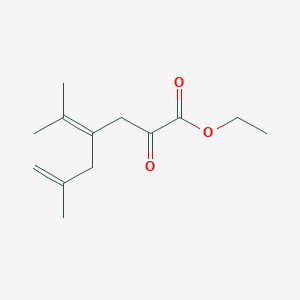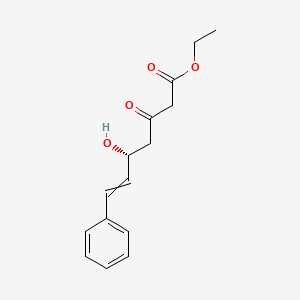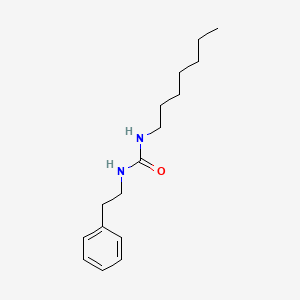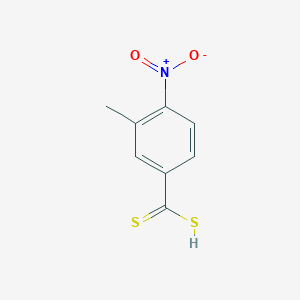
(1R,3S,4R)-4-(Hydroxymethyl)cyclopentane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S,4R)-4-(Hydroxymethyl)cyclopentane-1,3-diol is a cyclopentane derivative characterized by the presence of hydroxymethyl and diol functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S,4R)-4-(Hydroxymethyl)cyclopentane-1,3-diol typically involves the following steps:
Starting Material: The synthesis often begins with cyclopentane or a substituted cyclopentane derivative.
Functional Group Introduction: Hydroxymethyl and diol groups are introduced through a series of reactions, such as hydroxylation and reduction.
Stereoselective Synthesis: The stereochemistry of the compound is controlled using chiral catalysts or reagents to ensure the correct configuration at each stereocenter.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
化学反応の分析
Types of Reactions: (1R,3S,4R)-4-(Hydroxymethyl)cyclopentane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohol derivatives.
Substitution Products: Ethers, esters.
科学的研究の応用
(1R,3S,4R)-4-(Hydroxymethyl)cyclopentane-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R,3S,4R)-4-(Hydroxymethyl)cyclopentane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and diol groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity and reactivity.
類似化合物との比較
1,3-Cyclopentanediol: A related compound with similar structural features but lacking the hydroxymethyl group.
Cyclopentane-1,2,3-triol: Another cyclopentane derivative with three hydroxyl groups.
Uniqueness: (1R,3S,4R)-4-(Hydroxymethyl)cyclopentane-1,3-diol is unique due to its specific stereochemistry and the presence of both hydroxymethyl and diol functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
823792-30-9 |
|---|---|
分子式 |
C6H12O3 |
分子量 |
132.16 g/mol |
IUPAC名 |
(1R,3S,4R)-4-(hydroxymethyl)cyclopentane-1,3-diol |
InChI |
InChI=1S/C6H12O3/c7-3-4-1-5(8)2-6(4)9/h4-9H,1-3H2/t4-,5-,6+/m1/s1 |
InChIキー |
HXUPUZHHZBLALZ-PBXRRBTRSA-N |
異性体SMILES |
C1[C@H](C[C@@H]([C@H]1CO)O)O |
正規SMILES |
C1C(CC(C1CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)
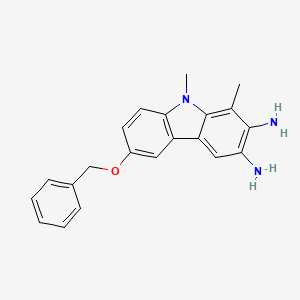

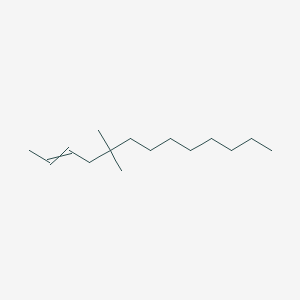
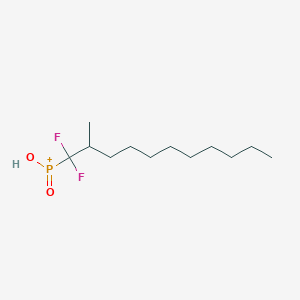
![[2,4,6-Tris(trifluoromethyl)phenyl]methanol](/img/structure/B14209916.png)
